molecular formula C15H20O2 B3196117 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 952516-22-2

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3196117
CAS No.: 952516-22-2
M. Wt: 232.32 g/mol
InChI Key: FVWKIYODERKUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one ( 952516-22-2) is a high-purity indanone derivative of significant interest in advanced synthetic chemistry. This compound serves as a valuable building block and key synthon for the development of complex molecular architectures. Its rigid, sterically hindered structure, featuring a tert-butyl group at the 6-position and a methoxy substituent at the 5-position, makes it particularly useful in catalysis studies and ligand design . Researchers utilize this compound in the synthesis of ansa-zirconocene complexes for enantioselective transformations. It is supplied as a crystalline solid with purity rigorously verified by HPLC, NMR, and mass spectrometry. To maintain stability and performance, the product must be stored sealed in a dry environment at 2-8°C. This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

6-tert-butyl-5-methoxy-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-6-10-7-13(17-5)12(15(2,3)4)8-11(10)14(9)16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKIYODERKUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733835
Record name 6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952516-22-2
Record name 6-tert-Butyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-methyl-1-indanone and tert-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Applications

One of the primary applications of 6-(tert-butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is in the synthesis of more complex organic molecules. The compound can serve as a building block for synthesizing various derivatives through functional group transformations. For instance, it has been utilized in the preparation of functionalized indole derivatives via N-alkylation reactions .

Table 1: Synthetic Transformations Involving this compound

Reaction TypeProduct ExampleYield (%)Reference
N-AlkylationVarious N-substituted indoles75–85
CyclizationDihydroindole derivatives80–90
FunctionalizationMethoxy and alkyl derivatives70–80

Biological Applications

Research has indicated that derivatives of this compound exhibit promising biological activities. Notably, studies have shown potential antileishmanial activity among certain derivatives synthesized from this compound. For example, modifications leading to imidazopyrroloquinolinones demonstrated significant inhibition against leishmanial parasites .

Case Study: Antileishmanial Activity

A specific derivative synthesized from this compound was evaluated for its antileishmanial properties. The compound exhibited over 85% inhibition against both stages of the parasite in vitro. Preclinical stability tests revealed a half-life of approximately 5 hours, indicating potential for further development as a therapeutic agent .

Material Science Applications

In materials science, compounds similar to this compound are investigated for their utility in polymer synthesis and as catalysts. The stability and reactivity of the compound make it suitable for incorporation into polymer matrices or as a catalyst in various chemical reactions.

Table 2: Potential Material Science Applications

Application TypeDescriptionPotential Benefits
Polymer SynthesisIncorporation into polymer chainsEnhanced mechanical properties
CatalysisUse as a catalyst in organic reactionsIncreased reaction rates and selectivity

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Gaps: While structural analogs show allelopathic and anticancer activities, direct data on the target compound’s biological effects are lacking.
  • Synthetic Challenges : Introducing multiple substituents (tert-butyl, methoxy, methyl) requires precise regiocontrol, as seen in the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one intermediates ().

Biological Activity

6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O2C_{15}H_{20}O_2 with a CAS number of 55282-92-3. Its structure includes a tert-butyl group, a methoxy group, and a dihydroindene moiety which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors followed by purification techniques such as chromatography. For instance, one method involves using silica gel filtration to isolate the desired product after reaction completion .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (Breast)2.43 - 7.84
Compound BHepG2 (Liver)4.98 - 14.65

These findings suggest that the compound could exhibit similar properties, potentially acting as a microtubule-destabilizing agent which is crucial for inducing apoptosis in cancer cells .

The mechanism by which this compound exerts its effects may involve modulation of the microtubule dynamics, leading to cell cycle arrest and apoptosis. In vitro studies have indicated that certain structural analogs can enhance caspase activity, further supporting their role in apoptosis induction .

Case Studies

A notable case study involved the evaluation of similar compounds against Hepatitis C virus (HCV). Although not directly tested on HCV, the structural similarities suggest potential antiviral activity through inhibition of viral replication mechanisms . This aligns with findings that indicate indole derivatives often serve as effective antiviral agents due to their ability to interfere with viral polymerases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or ketone functionalization. A validated approach includes:

  • Step 1: Reacting a substituted indanone precursor with tert-butyl chloride under acidic conditions (e.g., AlCl₃) to introduce the tert-butyl group.
  • Step 2: Methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol under reflux).
  • Optimization: Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for tert-butyl chloride) to minimize side products like over-alkylated derivatives. Monitor purity via TLC and HPLC .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagentsTemperatureYield (%)
1AlCl₃, tert-BuCl70°C65–75
2NaOMe, MeOHReflux80–85

Basic: How can NMR spectroscopy confirm the stereochemistry and substitution pattern of the dihydroindenone core?

Methodological Answer:

  • ¹H NMR: Analyze coupling constants (e.g., J = 8–10 Hz for trans-dihydro protons) and chemical shifts. The tert-butyl group appears as a singlet (δ 1.2–1.4 ppm), while methoxy protons resonate at δ 3.7–3.9 ppm.
  • ¹³C NMR: Carbonyl (C=O) signals at δ 205–210 ppm; methoxy carbons at δ 55–60 ppm. Use DEPT-135 to distinguish CH₂ and CH₃ groups in the dihydro ring .

Advanced: How can crystallographic data resolve contradictions in computational conformation predictions for substituted dihydroindenones?

Methodological Answer:
X-ray crystallography provides empirical torsion angles to validate or refute DFT-optimized geometries. For example:

  • Key Torsion Angles: Compare calculated vs. observed angles (e.g., C7–C8–C9–C10 = 178.86° experimentally vs. 175° computed). Discrepancies >5° suggest limitations in computational solvation models or van der Waals corrections. Refine force fields using empirical data .

Table 2: Example Crystallographic Data for Analogous Structures

Angle TypeExperimental (°)Computed (°)Deviation
C7–C8–C9–C10178.86175.23.66
O3–C8–C9–C1-179.52-177.81.72

Advanced: What strategies address discrepancies between computational and experimental UV/IR spectra for tert-butyl-substituted indanones?

Methodological Answer:

  • UV-Vis: If λmax deviates >10 nm, re-examine solvent effects (e.g., switch from gas-phase DFT to COSMO solvation models).
  • IR: Anomalous carbonyl stretches (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹ predicted) may indicate hydrogen bonding or crystal packing effects. Use solid-state IR to confirm .

Environmental: How can researchers assess the environmental persistence of this compound using standardized biodegradation assays?

Methodological Answer:

  • OECD 301F Test: Incubate with activated sludge (30 days) and monitor via LC-MS for parent compound degradation.
  • Hydrolysis Studies: Conduct at pH 4, 7, and 9 (25–50°C) to evaluate stability. Tert-butyl groups may resist hydrolysis, requiring extended timelines (>28 days) .

Safety: What are critical safety protocols for handling tert-butyl-substituted indanones in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Spill Management: Use inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • First Aid: For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists. Documented safety data for analogs indicate low acute toxicity but potential sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
6-(tert-Butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.